N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
Description
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a sulfur-containing heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide group. The Z-configuration at the imine bond (C=N) is critical for its stereochemical stability and interaction with biological targets. Key structural components include:
- 3-Butoxyphenyl substituent: Enhances lipophilicity and may influence membrane permeability.
- Sulfone moiety (5,5-dioxide): Increases polarity and metabolic stability compared to non-oxidized sulfur analogs.
This compound is hypothesized to exhibit bioactivity in medicinal chemistry contexts, such as antimicrobial or enzyme inhibitory effects, based on structural parallels to compounds in the literature .
Properties
Molecular Formula |
C19H26N2O4S2 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C19H26N2O4S2/c1-4-5-9-25-15-8-6-7-14(10-15)21-16-11-27(23,24)12-17(16)26-19(21)20-18(22)13(2)3/h6-8,10,13,16-17H,4-5,9,11-12H2,1-3H3 |
InChI Key |
CQSFVEWVAWQBJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The butoxyphenyl group is then introduced via a substitution reaction, followed by the addition of the propanamide moiety through an amidation reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Substitution: The butoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Inhibition of Acetylcholinesterase
One of the primary applications of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is its role as an inhibitor of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
In a study evaluating various oxazolone derivatives for AChE inhibitory activity, it was found that compounds similar to this compound exhibited significant inhibition rates. The most potent compound showed an IC value of 9.2 µM, indicating strong potential for cognitive enhancement through AChE inhibition .
Cognitive Improvement Studies
Research has demonstrated that compounds with AChE inhibitory properties can improve cognitive function. In modified Y-maze tests and Object Recognition Tests conducted on mouse models, the administration of potent AChE inhibitors led to significant improvements in memory performance . This suggests that this compound could be a candidate for further development in treating cognitive disorders.
Structure-Activity Relationship (SAR)
The structure of this compound allows for multiple interactions with the active site of AChE. The presence of the butoxyphenyl group enhances lipophilicity and may facilitate better penetration through the blood-brain barrier (BBB). The thiazole and thieno moieties contribute to the compound's ability to stabilize interactions with the enzyme .
Case Study 1: Cognitive Enhancement in Animal Models
A recent study investigated the effects of various oxazolone derivatives on cognitive function in mice. The study found that compounds with structural similarities to this compound significantly improved memory retention and learning abilities when administered at specific dosages .
| Compound | IC (µM) | Mode of Inhibition | Cognitive Improvement |
|---|---|---|---|
| Compound 1 | 9.2 ± 2.3 | Competitive | Significant |
| Compound 7 | 37.10 ± 1.61 | Competitive | Moderate |
Case Study 2: Pharmacokinetic Properties
In silico studies have been conducted to predict the pharmacokinetic properties of similar compounds. These studies indicate that derivatives with structural features akin to this compound demonstrate favorable blood-brain barrier permeability and metabolic stability .
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Sulfone vs. Sulfur/Sulfide: The target compound’s sulfone group increases polarity and oxidative stability compared to non-oxidized sulfur analogs, such as thieno[2,3-b]thiophene derivatives .
Substituent Effects :
- The 3-butoxyphenyl group in the target compound enhances lipophilicity relative to the trimethylbenzylidene group in 11a .
- The 2-methylpropanamide moiety provides distinct hydrogen-bonding interactions compared to the benzamide group in 4g .
Biological Activity : Bis-thiadiazoles (e.g., 6a–g) exhibit antimicrobial activity, suggesting the target compound may share similar mechanisms due to its heterocyclic core .
Key Observations:
- The target compound’s synthesis may require specialized conditions to maintain the Z-configuration, analogous to the stereochemical control seen in 11a .
- Yields for similar compounds range from 57% to 82%, suggesting feasible scalability for the target compound with optimized protocols.
Spectral and Physicochemical Properties
- IR Spectroscopy : The target compound’s sulfone group would show strong S=O stretching (~1150–1350 cm⁻¹), distinct from the C=O peaks (1638–1719 cm⁻¹) in 11a and 4g .
- NMR : The 3-butoxyphenyl group would produce characteristic aromatic and butoxy proton signals (δ ~6.5–7.5 ppm for aryl; δ ~1.0–1.7 ppm for butoxy CH₂/CH₃) .
- Solubility: The sulfone and propanamide groups likely improve aqueous solubility compared to cyano- or furan-containing analogs like 11a .
Biological Activity
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound with significant potential in biological research and pharmaceutical applications. This article discusses its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O4S2 |
| Molecular Weight | 410.6 g/mol |
| IUPAC Name | N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
| InChI Key | CQSFVEWVAWQBJV-UHFFFAOYSA-N |
| SMILES | CCCCCOc1cccc(c1)N1/C(=N/C(=O)CC#N)/SC2C1CS(=O)(=O)C2 |
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with specific molecular targets within biological systems. The thiazole ring and butoxyphenyl group contribute to its ability to modulate enzyme activity and receptor interactions. The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways or act as a ligand for various receptors.
Anticancer Activity
Research has indicated that compounds similar to this compound demonstrate promising anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway.
Antimicrobial Properties
The compound's unique structure suggests potential antimicrobial activity. Similar thiazole derivatives have been reported to exhibit significant antibacterial and antifungal effects against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic enzymes .
Neuroprotective Effects
There is emerging evidence that compounds containing thiazole moieties possess neuroprotective properties. Such compounds may mitigate oxidative stress and reduce neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
- Antimicrobial Evaluation : In vitro tests conducted on various bacterial strains revealed that thiazole derivatives exhibited potent antibacterial activity compared to standard antibiotics. The minimal inhibitory concentration (MIC) values indicated effective microbial growth inhibition at low concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide?
- Methodology : The compound’s synthesis likely involves multi-step heterocyclic condensation. A general approach includes:
- Step 1 : Formation of the tetrahydrothieno[3,4-d][1,3]thiazole core via cyclization of thioamide precursors with chloroacetic acid under reflux in acetic anhydride/acetic acid with sodium acetate as a catalyst (similar to ).
- Step 2 : Introduction of the 3-butoxyphenyl substituent via aromatic aldehyde condensation (e.g., using 3-butoxybenzaldehyde) under acidic conditions.
- Step 3 : Sulfonation to introduce the 5,5-dioxide moiety, followed by amidation with 2-methylpropanoyl chloride.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemistry of this compound?
- NMR Analysis :
- 1H NMR : Look for characteristic signals:
- δ 1.0–1.5 ppm (butoxy CH3 and CH2 groups),
- δ 6.5–8.0 ppm (aromatic protons from the 3-butoxyphenyl group),
- δ 3.5–4.5 ppm (thiazolidinone ring protons).
- 13C NMR : Confirm the sulfone group (δ ~110–120 ppm for SO2) and carbonyl carbons (δ ~165–175 ppm) ( ).
- IR : Peaks at ~1150 cm⁻¹ (sulfone S=O) and ~1680 cm⁻¹ (amide C=O).
- MS : Molecular ion peak matching the exact mass (e.g., m/z ~450–500 range).
Advanced Research Questions
Q. How do reaction conditions (catalyst, solvent, temperature) influence the stereochemical outcome of the (2Z)-configured imine bond?
- Critical Factors :
- Catalyst : Sodium acetate in acetic anhydride promotes Z-selectivity by stabilizing intermediates via hydrogen bonding ().
- Solvent : Polar aprotic solvents (e.g., DMF) favor Z-configuration by reducing steric hindrance during imine formation.
- Temperature : Lower temperatures (e.g., 0–25°C) favor kinetic control, preserving Z-configuration.
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NH or carbonyl signals) during characterization?
- Case Study : If an unexpected NH peak appears in IR/NMR:
- Hypothesis : Incomplete sulfonation or side reactions (e.g., hydrolysis of the amide).
- Resolution :
Reflux with excess oxidizing agent (e.g., H2O2) to ensure complete sulfone formation.
Use deuterated solvents (DMSO-d6) to suppress exchangeable proton interference ( ).
- Advanced Tools : High-resolution MS and 2D NMR (HSQC, HMBC) to trace connectivity ambiguities.
Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological activity?
- DFT Applications :
- Optimize the (2Z)-configuration and calculate thermodynamic stability.
- Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites ( ).
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
